GCR2 protein - 148466-69-7

GCR2 protein

Catalog Number: EVT-1519837
CAS Number: 148466-69-7
Molecular Formula: C6H11Cl2N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GCR2 protein is primarily studied in Saccharomyces cerevisiae, a species of yeast commonly used in molecular biology and genetics. It belongs to the class of transcription factors that regulate gene expression by interacting with DNA sequences. GCR2 is classified under the GCR family of proteins, which are known to be involved in the general control of amino acid synthesis and other metabolic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of GCR2 protein can be achieved through various methods:

  1. Recombinant DNA Technology: This involves cloning the GCR2 gene into an expression vector, followed by transformation into a suitable host organism (often E. coli or yeast) for protein expression. The protein can then be purified using affinity chromatography techniques.
  2. Cell-Free Protein Synthesis: Recent advancements have introduced cell-free systems that facilitate the production of proteins without living cells. These systems utilize extracts from cells that contain the necessary machinery for transcription and translation, allowing for a more controlled environment for protein synthesis .
  3. Flow Chemistry: This method has been optimized for synthesizing peptides and proteins through continuous flow processes, which can enhance coupling efficiency and reduce reaction times compared to traditional batch methods .
Molecular Structure Analysis

Structure and Data

The GCR2 protein consists of several structural domains that facilitate its function as a transcription factor:

  • DNA-Binding Domain: This region allows GCR2 to interact specifically with target DNA sequences, facilitating the recruitment of RNA polymerase and other transcriptional machinery.
  • Activation Domain: This domain is responsible for enhancing the transcriptional activity by interacting with coactivators.

The precise three-dimensional structure of GCR2 has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding mechanisms and functional dynamics.

Chemical Reactions Analysis

Reactions and Technical Details

GCR2 protein participates in several biochemical reactions:

  • Transcription Activation: Upon binding to specific DNA sequences, GCR2 recruits RNA polymerase II, initiating the transcription of target genes involved in amino acid biosynthesis.
  • Post-Translational Modifications: GCR2 undergoes various modifications such as phosphorylation and acetylation, which can influence its activity and stability .

These reactions are critical for cellular responses to nutrient availability, enabling adaptive growth strategies in fluctuating environments.

Mechanism of Action

Process and Data

The mechanism by which GCR2 exerts its effects involves several key steps:

  1. Binding to DNA: GCR2 recognizes specific promoter elements within target genes.
  2. Recruitment of Coactivators: Following DNA binding, GCR2 interacts with coactivators that facilitate the assembly of the transcriptional machinery.
  3. Activation of Transcription: The assembled complex promotes the transition from transcription initiation to elongation, resulting in mRNA synthesis.

This process is tightly regulated by intracellular signals related to nutrient status, ensuring that gene expression aligns with cellular needs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GCR2 protein exhibits several notable physical properties:

  • Molecular Weight: The molecular weight of GCR2 is approximately 55 kDa.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but typically falls within the range suitable for interaction with nucleic acids.

Chemically, GCR2 is stable under physiological conditions but may undergo denaturation under extreme pH or temperature conditions. Its solubility is influenced by ionic strength and the presence of specific cofactors.

Applications

Scientific Uses

GCR2 protein has significant applications in scientific research:

  1. Gene Regulation Studies: Understanding how GCR2 regulates gene expression provides insights into metabolic control mechanisms in eukaryotic cells.
  2. Synthetic Biology: Researchers are exploring ways to manipulate GCR2 pathways to enhance amino acid production in industrial fermentation processes.
  3. Model Organism Research: As a model system, Saccharomyces cerevisiae allows for detailed studies on eukaryotic gene regulation mechanisms applicable to higher organisms.
Structural Classification and Phylogenetic Evolution of GCR2

Primary Sequence Analysis and Conserved Domains

GXXG Motifs and Zinc-Binding Residues in LANCL Homology

GCR2 belongs to the eukaryotic LANthionine synthetase C-Like (LANCL) protein family, characterized by seven conserved GXXG motifs (where G is glycine and X is any amino acid) and critical zinc-binding residues. These motifs form structural scaffolds essential for catalytic function and metal ion coordination. The Arabidopsis thaliana GCR2 protein contains seven GXXG repeats across its sequence, satisfying a key criterion for LANCL membership [4].

Crucially, GCR2 harbors three zinc-coordinating residues within the motifs HG (repeat 4), WCXG (repeat 5), and CHG (repeat 6). Site-directed mutagenesis in bacterial LanC enzymes confirms these residues are indispensable for enzymatic activity, forming a tetrahedral zinc-binding site critical for substrate deprotonation and cyclization [1] [4]. Structural alignment with human LANCL1 (PDB: 3E73) and Arabidopsis GCR2 (PDB: 3T33) reveals near-identical coordination geometry for Zn²⁺, with cysteine and histidine residues acting as ligands [1].

Table 1: Conserved Functional Motifs in GCR2/LANCL Proteins

Motif NameConsensus SequenceRole in GCR2/LANCL ProteinsStructural/Functional Implication
GXXG Repeat 1GXXXGStructural scaffoldForms hydrophobic core stability
HG MotifHXXXG (Repeat 4)Zinc coordinationSubstrate deprotonation
WCXG MotifW-C-X-G (Repeat 5)Zinc coordinationZinc ion binding (Cysteine ligand)
CHG MotifC-H-G (Repeat 6)Zinc coordinationZinc ion binding (Cys/His ligands)

Comparative Analysis with Bacterial Lanthionine Synthetase Component C (LanC)

GCR2 shares ~20% sequence identity with bacterial LanC enzymes (e.g., Lactococcus lactis NisC), indicating evolutionary divergence from a common ancestor. Bacterial LanC catalyzes thioether bond formation in lantibiotics—post-translationally modified peptides with antimicrobial activity. This process involves dehydratase-mediated serine/threonine dehydration followed by LanC-catalyzed cyclization via cysteine conjugation [2] [4].

Despite low sequence identity, GCR2 and LanC proteins exhibit striking structural conservation. The crystal structure of Arabidopsis GCR2 reveals a two-domain architecture: an N-terminal thioredoxin-like domain and a C-terminal LanC domain, mirroring bacterial NisC. Both domains coordinate zinc identically, confirming functional homology [1] [5]. However, macrocyclic lanthionine-containing peptides—the canonical substrates of bacterial LanC—are absent in plants. This suggests functional repurposing in eukaryotes, where LANCL proteins like GCR2 may have adapted to bind small molecules (e.g., abscisic acid) or participate in redox signaling instead of peptide cyclization [4].

Structural Hallmarks Disputing GPCR Classification

Absence of Seven Transmembrane Domains

GCR2 was initially misclassified as a G-protein coupled receptor (GPCR) due to weak hydrophobicity-based predictions of transmembrane helices. However, robust transmembrane prediction algorithms (e.g., TMHMM, Phobius) unequivocally demonstrate that GCR2 lacks seven transmembrane (7TM) domains, the structural hallmark of canonical GPCRs [2] [10]. Instead, GCR2 is predicted to possess 0–2 transmembrane segments, inconsistent with the 7TM topology observed in rhodopsin-like GPCRs (e.g., β₂-adrenergic receptor, PDB: 2RH1) [6] [10].

Biochemical studies on mammalian LANCL1 homologs support this reinterpretation: LANCL1 behaves as a peripheral membrane protein anchored via lipid modifications (e.g., myristoylation) rather than transmembrane helices. Immunofluorescence shows LANCL1 localization in the cytosol and nucleus, with minor membrane association attributable to electrostatic interactions—not transmembrane domains [4] [10]. This refutes GPCR-like membrane integration for GCR2.

Hydrophobicity Periodicity Misinterpretation via Fourier Transform Analysis

Early support for GCR2’s GPCR classification relied on Fourier transform (FT) analysis of hydrophobicity periodicity, which suggested a 7TM-like pattern. FT analysis detects recurring hydrophobicity peaks spaced every 3–4 residues, indicative of α-helical transmembrane regions [6]. However, rigorous statistical re-evaluation reveals this method is prone to overinterpretation when applied to non-GPCR proteins:

  • FT significance thresholds for hydrophobicity periodicity were previously set too low (S/N > 20). Monte Carlo simulations show that random sequences can achieve S/N values of 20–30, negating the diagnostic power of FT for proteins like GCR2 [6].
  • Applying corrected FT analysis to GCR2 and LANCL homologs shows no statistically significant 7TM periodicity. Instead, hydrophobic peaks correspond to surface-exposed helices involved in zinc coordination or structural packing, not membrane spanning [6].
  • The original misclassification highlights limitations of relying solely on hydrophobicity algorithms without experimental validation (e.g., X-ray crystallography, membrane topology assays) [2] [6].

Phylogenetic Distribution of LANCL Proteins in Eukaryotes

LANCL proteins are widely distributed across eukaryotes but exhibit lineage-specific expansions and functional diversification:

  • Evolutionary Origin: LANCL proteins evolved from bacterial LanC via horizontal gene transfer early in eukaryotic evolution. The euk_LANCL domain (CDD accession: cd04794) is conserved from fungi to mammals and plants [1] [5].
  • Plant-Specific Expansion: Arabidopsis encodes three LANCL paralogs (GCR2, GCL1, GCL2), while rice (Oryza sativa) and poplar (Populus trichocarpa) encode 2–4 homologs. Notably, GCL1 lacks functional zinc-binding residues in its HG and CHG motifs, suggesting neofunctionalization [4].
  • Functional Diversity:
  • Mammals: LANCL1 binds glutathione and modulates neuronal redox signaling; LANCL2 (Testis Adriamycin Sensitivity Protein) regulates actin dynamics and drug sensitivity [4].
  • Plants: GCR2 binds abscisic acid (ABA) and participates in stress signaling, though its exact biochemical role remains debated [4].
  • Green Algae: Non-canonical genetic codes in Ulvophyceae (e.g., Trentepohliales, Dasycladales) correlate with LANCL gene duplications, suggesting adaptive evolution in multicellular lineages [9].

Table 2: Phylogenetic Distribution and Features of LANCL Proteins in Eukaryotes

Organismal GroupLANCL ParalogsConserved MotifsDocumented Functions
MammalsLANCL1, LANCL2, LANCL3Full conservation in LANCL1/2Glutathione binding, cytoskeletal regulation
Plants (Arabidopsis)GCR2, GCL1, GCL2GCR2/GCL2: Full; GCL1: Degenerate HG/CHGABA signaling (GCR2), redox modulation?
Green Algae (Ulvophyceae)1–4 homologsVariableStress response, multicellular adaptation
Fungi (Neurospora)Single homologFull conservationUnknown, likely redox homeostasis

The phylogeny of LANCL proteins reveals deep conservation across eukaryotes, with functional shifts linked to motif degeneration (e.g., GCL1 in plants) or cellular context (e.g., glutathione binding in mammals versus ABA binding in plants). This underscores their role as versatile, evolutionarily repurposed proteins distinct from canonical GPCRs [1] [4] [9].

Properties

CAS Number

148466-69-7

Product Name

GCR2 protein

Molecular Formula

C6H11Cl2N3

Synonyms

GCR2 protein

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